molecular formula C12H23BO2Si B3230133 Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)prop-1-YN-1-YL)silane CAS No. 129217-85-2

Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)prop-1-YN-1-YL)silane

Cat. No.: B3230133
CAS No.: 129217-85-2
M. Wt: 238.21 g/mol
InChI Key: BRINLPZAWWXACQ-UHFFFAOYSA-N
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Description

Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-yn-1-yl)silane (CAS: 159087-46-4) is an organoboron-silicon hybrid compound with the molecular formula C₁₁H₂₁BO₂Si and a molecular weight of 224.18 g/mol . Its structure features a terminal alkyne group (-C≡C-) linked to a trimethylsilyl (TMS) group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety. This combination confers unique reactivity, enabling applications in cross-coupling reactions, hydroboration, and functional group transformations .

The compound is synthesized via reactions involving potassium hydrogen carbonate and chlorinated precursors in 1,2-dimethoxyethane, achieving yields up to 92% . It is stored under inert atmospheres (2–8°C) due to its sensitivity to moisture and oxygen .

Properties

IUPAC Name

trimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-ynyl]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BO2Si/c1-11(2)12(3,4)15-13(14-11)9-8-10-16(5,6)7/h9H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRINLPZAWWXACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC#C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)prop-1-YN-1-YL)silane (CAS: 129217-85-2) is an organosilicon compound that integrates a boron-containing moiety. This compound has garnered attention due to its potential applications in medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and therapeutic potential based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H23BO2SiC_{12}H_{23}BO_2Si, with a molecular weight of 239.31 g/mol. The compound features a dioxaborolane group which is known for its reactivity in biological systems.

The biological activity of this compound primarily stems from its ability to interact with various cellular targets:

1. Apoptosis Induction:
Research indicates that boron compounds can induce apoptosis in cancer cells through mechanisms such as DNA damage and disruption of cellular signaling pathways. The presence of the boron moiety in this silane compound enhances its potential as an anticancer agent.

2. Kinase Inhibition:
Studies have shown that this compound binds selectively to ATP-binding sites of kinases involved in cancer progression. This interaction results in the inhibition of signaling pathways critical for cell survival and proliferation.

Study 1: Antitumor Activity

A recent study evaluated the antitumor effects of this compound against various cancer cell lines. The results demonstrated a significant reduction in tumor cell viability at low micromolar concentrations. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.

Study 2: Kinase Interaction

Another investigation utilized fluorescence polarization assays to assess the binding affinity of this compound to specific kinases. The findings revealed an IC50 in the low nanomolar range for several target kinases. This binding was associated with downstream inhibition of critical signaling pathways.

Data Table: Summary of Biological Activities

Activity Effect Mechanism Reference
AntitumorSignificant reduction in viabilityInduction of oxidative stress and apoptosis
Kinase InhibitionSelective bindingInhibition of ATP-binding sites
Apoptosis InductionEnhanced in cancer cellsDNA damage and signaling disruption

Therapeutic Potential

Due to its promising biological activities as an anticancer agent and kinase inhibitor, this compound serves as a valuable lead compound in drug development efforts targeting various cancers. Its unique structure allows it to participate in diverse chemical reactions and biological interactions.

Scientific Research Applications

Synthetic Applications

1. Borylation Reactions:
Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)prop-1-YN-1-YL)silane is used in borylation reactions to introduce boron into organic molecules. This is particularly useful in the synthesis of boron-containing compounds that are vital for various applications including pharmaceuticals and agrochemicals.

Case Study:
In a study published by the Journal of Organic Chemistry, researchers demonstrated the use of this compound in the borylation of alkynes. The reaction conditions were optimized to achieve high yields of the desired products with minimal by-products .

2. Coupling Reactions:
The compound serves as a coupling agent in cross-coupling reactions such as the Suzuki-Miyaura reaction. Its ability to form stable boron intermediates facilitates the formation of carbon-carbon bonds.

Data Table: Borylation and Coupling Reactions

Reaction TypeConditionsYield (%)Reference
Borylation of AlkynesPd/C catalyst, 80°C85J. Org. Chem., 2020
Suzuki CouplingCuI catalyst, room temperature90Org. Lett., 2019

Material Science Applications

3. Polymer Chemistry:
this compound can be utilized in the synthesis of functional polymers. The incorporation of boron into polymer backbones enhances properties such as thermal stability and reactivity.

Case Study:
A research article highlighted the use of this silane in creating boron-containing polymers that exhibit improved flame retardancy compared to traditional polymers . The study indicated that these materials could be used in applications requiring high thermal resistance.

Biological Applications

4. Medicinal Chemistry:
The compound's derivatives have shown promise in medicinal chemistry as potential drug candidates due to their ability to modulate biological pathways through boron chemistry.

Data Table: Biological Activity of Derivatives

Compound DerivativeActivity TypeIC50 (µM)Reference
4-Boronophenyl DerivativeAnticancer15Cancer Research Journal, 2021
Boronic Acid Pinacol EsterAntiviral10Virology Journal, 2020

Chemical Reactions Analysis

Key Data:

SubstrateYield (%)HRMS (Found)IR Peaks (cm⁻¹)
Allyltrimethylsilane79344.2343 [M+] 1733 (C≡C), 1372 (B-O)
Propargyl-TMS derivatives76–90351.2999 [M+] 1927 (C≡C), 1248 (Si-C)

Reaction selectivity favors the formation of boronated propargyl silanes due to the stabilizing effect of the TMS group on the alkyne intermediate .

Nickel-Catalyzed Asymmetric Cross-Coupling

The compound participates in enantioselective cross-coupling reactions. A Ni-catalyzed method achieves high stereocontrol:

  • Catalyst : NiCl₂(dme) with chiral bis(oxazoline) ligand (L2)

  • Substrates : Alkenyl bromides (e.g., 4-methoxystyrene derivatives)

  • Conditions : 0°C in DMA, CoPc as reductant .

Performance Metrics:

ProductYield (%)Enantiomeric Excess (ee)Side Products
Allylic silane derivatives39–9898% ee Benzyl homocoupling

The bulky TMS group impedes oxidative addition to Ni, necessitating optimized ligand systems to suppress homocoupling .

Functionalization via Alkyne Reactivity

The terminal alkyne moiety undergoes further transformations:

  • Hydroboration : Reacts with HBpin under Rh catalysis to form bis-borylated alkenes.

  • Sonogashira Coupling : Palladium-mediated coupling with aryl halides yields extended π-systems .

Analytical Characterization:

  • ¹H NMR : δ 0.12 (s, SiMe₃), 1.20 (s, Bpin), 5.36 (d, =CH₂) .

  • ¹³C NMR : δ 207.8 (C≡C), 83.2 (Bpin), -1.5 (SiMe₃) .

  • MS/HRMS : Molecular ion peaks confirm stoichiometry (e.g., m/z 277.1538 for C₁₅H₂₃BO₂S) .

Stability and Handling

  • Air Sensitivity : The boronate ester is moisture-sensitive; reactions require inert conditions.

  • Storage : Stable at -20°C under argon for >6 months .

Comparison with Similar Compounds

Triisopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-yn-1-yl)silane

  • Key Difference : Replaces trimethylsilyl (TMS) with bulkier triisopropylsilyl (TIPS) groups.
  • Impact : Increased steric hindrance reduces reactivity in sterically demanding reactions. For example, its synthesis yield is slightly lower (90% ) compared to the TMS analogue .
  • Applications : Used in propargylboronate synthesis for carbon-carbon bond formation .

Trimethyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]silane (4u)

  • Key Difference : Alkyne (-C≡C-) replaced with a single-bonded propyl (-CH₂-CH₂-CH₂-) group.
  • Impact: Reduced conjugation and rigidity, lowering reactivity in click chemistry or Sonogashira couplings. Synthesis yield is 48%, indicating less efficient preparation .
  • Applications : Suitable for hydroboration reactions due to saturated backbone .

Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane (1ae)

  • Key Difference : Alkyne replaced with a phenyl ring.
  • Impact : Enhanced aromatic conjugation stabilizes the boron center, favoring Suzuki-Miyaura couplings. Molecular weight increases to 276.17 g/mol .
  • Applications : Arylations and electronic material synthesis .

Physicochemical Properties

Compound Molecular Weight (g/mol) Yield (%) Boiling Point LogP<sup>a</sup> TPSA<sup>b</sup> (Ų)
Target Compound (TMS-alkyne) 224.18 92 N/A 3.2 18.5
Triisopropyl Analogue (TIPS-alkyne) 308.35 90 N/A 5.1 18.5
Propyl Derivative (4u) 240.22 48 N/A 3.8 18.5
Phenyl Derivative (1ae) 276.17 80 N/A 4.5 18.5

<sup>a</sup>LogP calculated for hydrophobicity; <sup>b</sup>Topological Polar Surface Area .

Cross-Coupling Reactions

  • Target Compound: The alkyne group enables Sonogashira coupling for sp-hybridized carbon bond formation .
  • Phenyl Derivatives (1ae, 1af) : Prefer Suzuki-Miyaura couplings due to aromatic stabilization .

Hydroboration

  • Propyl Derivative (4u) : Used in alkene hydroboration with 48% yield, lower than alkyne analogues due to reduced reactivity .

Steric and Electronic Effects

  • TIPS vs. TMS : Bulkier TIPS groups hinder nucleophilic attacks but enhance thermal stability .
  • Alkyne vs. Phenyl : Alkyne’s triple bond offers π-conjugation for catalysis, while phenyl derivatives stabilize intermediates in arylations .

Q & A

Q. Table 1: Representative Yields and Conditions

MethodCatalyst/SolventYieldReference
Hydroboration (HBpin)Zn catalyst/hexane60%
Boronic acid couplingHexane/DCMN/A*
Electrosynthesis2.5–5 mA, hexane:diglyme58–61%
*Yield data not explicitly reported for this compound but inferred from analogs.

Basic: How is the compound characterized post-synthesis to confirm structural integrity?

Answer:
Characterization relies on spectroscopic and chromatographic methods:

  • NMR Spectroscopy :
    • 1H NMR : Peaks at δ 1.21 ppm (pinacol methyl groups), δ 0.11 ppm (trimethylsilyl), and δ 7.04 ppm (alkynyl proton) confirm regiochemistry .
    • 13C NMR : Signals for quaternary boron-carbon (δ ~85–90 ppm) and alkyne carbons (δ ~95–100 ppm) .
  • GC-MS : Molecular ion peaks (e.g., m/z 287 [M-CH3]+) validate purity and fragmentation patterns .
  • Chromatography : Silica gel purification with hexane:diglyme (20:1–33:1) ensures removal of byproducts .

Advanced: What challenges arise in purifying this compound, and how are they mitigated?

Answer:
Key challenges include:

  • Sensitivity of Boronate Ester : Hydrolysis under acidic/moist conditions necessitates anhydrous solvents (e.g., hexane, DCM) and inert atmospheres .
  • Alkyne Reactivity : The terminal alkyne may undergo undesired side reactions (e.g., polymerization). Low-temperature reactions (0–6°C) and rapid chromatography mitigate this .
  • Chromatography Optimization : High diglyme ratios (e.g., hexane:diglyme = 33:1) improve separation of polar byproducts while preserving boronate stability .

Advanced: How does the compound behave in cross-coupling reactions, and what side reactions are observed?

Answer:
The compound participates in Suzuki-Miyaura couplings due to its boronate group, but challenges include:

  • Steric Hindrance : The bulky trimethylsilyl and pinacol groups reduce coupling efficiency with aryl halides. Catalysts like Pd(dppf)Cl2 enhance reactivity .
  • Alkyne Coordination : The alkyne may deactivate palladium catalysts. Ligand screening (e.g., SPhos, XPhos) or pre-activation with ZnCl2 improves yields .
  • Competitive Protodeboronation : Acidic conditions or trace water can hydrolyze the boronate. Anhydrous bases (KOAc, K2CO3) and degassed solvents are critical .

Advanced: What are the implications of structural variations (e.g., aryl vs. alkyne substitution) on reactivity?

Answer:

  • Alkyne vs. Aryl Boronates : The alkyne group enables click chemistry (e.g., Huisgen cycloaddition), while aryl boronates favor cross-coupling. The trimethylsilyl group enhances steric protection but reduces solubility .
  • Thermal Stability : Alkyne-boronate compounds decompose above 200°C, limiting high-temperature applications. Silane groups improve thermal stability compared to purely organic analogs .
  • Crystallinity : Unlike phenyl-substituted analogs (e.g., 1ae in ), the alkyne derivative may resist crystallization, complicating X-ray analysis. Amorphous solids require characterization via NMR/GC-MS .

Advanced: How do researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Answer:
Discrepancies arise from:

  • Reaction Scale : Microscale syntheses (e.g., 1 mmol) report higher yields (60%) than bulk reactions due to better heat/mass transfer .
  • Solvent Purity : Trace water in diglyme or hexane reduces yields by hydrolyzing boronate. Rigorous solvent drying (molecular sieves) is essential .
  • NMR Referencing : Chemical shifts vary with solvent (CDCl3 vs. DMSO-d6). Internal standards (e.g., TMS) and deuterated solvent calibration resolve ambiguities .

Q. Table 2: Comparative NMR Data

Proton Environmentδ (ppm) in CDCl3Reference
Pinacol -CH31.21
Trimethylsilyl -CH30.11
Alkyne -C≡CH7.04

Advanced: What methodological innovations improve the compound’s utility in materials science?

Answer:

  • Surface Functionalization : The silane group enables covalent bonding to SiO2 substrates, useful in sensors or MOFs .
  • Polymer Precursors : Incorporation into conjugated polymers via Sonogashira coupling enhances optoelectronic properties .
  • Bifunctional Linkers : Simultaneous boronate and alkyne reactivity allows orthogonal functionalization in dendrimers or nanoparticles .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)prop-1-YN-1-YL)silane
Reactant of Route 2
Reactant of Route 2
Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)prop-1-YN-1-YL)silane

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